Lipophilicity Reduction: Nitrophenyl vs. Phenyl Congener
The presence of the 4-nitro substituent decreases lipophilicity by approximately 0.6 log units compared to the unsubstituted 4-phenyl analog, as determined by computed XLogP3 values: 2.9 for the target compound [1] vs. 3.5 for 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine [2]. This shift is consistent with the electron-withdrawing nature of the nitro group increasing polarity.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine: XLogP3 = 3.5 |
| Quantified Difference | Δ = -0.6 log units (lower lipophilicity for nitrophenyl derivative) |
| Conditions | Computed descriptor (XLogP3 algorithm, PubChem release 2025). No experimental logP data available. |
Why This Matters
Scientifically, a lower logP suggests improved aqueous solubility and potentially reduced non-specific binding, which can be critical for in vitro assay performance and for selecting the appropriate analog for lead optimization when target engagement requires a specific lipophilicity window.
- [1] PubChem. 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. Compound Summary CID 2771717. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine. Compound Summary (comparator). National Center for Biotechnology Information. View Source
